![molecular formula C19H23N3O B5810098 N-(4-ethoxybenzyl)-1-propyl-1H-benzimidazol-2-amine](/img/structure/B5810098.png)
N-(4-ethoxybenzyl)-1-propyl-1H-benzimidazol-2-amine
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Overview
Description
N-(4-ethoxybenzyl)-1-propyl-1H-benzimidazol-2-amine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a benzimidazole derivative that has shown promise in various applications, including as a fluorescent probe for detecting protein-protein interactions, as a potential anticancer agent, and as a tool for studying the role of certain enzymes in biological systems.
Mechanism of Action
The exact mechanism of action of N-(4-ethoxybenzyl)-1-propyl-1H-benzimidazol-2-amine is not fully understood, but it is believed to interact with certain enzymes and proteins in biological systems. Its fluorescent properties make it a useful tool for studying the behavior of these enzymes and proteins in real-time.
Biochemical and Physiological Effects:
N-(4-ethoxybenzyl)-1-propyl-1H-benzimidazol-2-amine has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis (cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-ethoxybenzyl)-1-propyl-1H-benzimidazol-2-amine is its fluorescent properties, which make it a useful tool for studying protein-protein interactions and enzyme activity in live cells. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise to carry out experiments using the compound.
Future Directions
There are several potential future directions for research involving N-(4-ethoxybenzyl)-1-propyl-1H-benzimidazol-2-amine. One area of interest is in the development of new fluorescent probes based on the compound's structure. Another potential direction is in the use of the compound as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to better understand the compound's mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N-(4-ethoxybenzyl)-1-propyl-1H-benzimidazol-2-amine involves the reaction of 4-ethoxybenzyl chloride with propylamine, followed by the condensation of the resulting intermediate with o-phenylenediamine. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent and a catalyst.
Scientific Research Applications
N-(4-ethoxybenzyl)-1-propyl-1H-benzimidazol-2-amine has been used in a variety of scientific research applications. One of its most notable uses is as a fluorescent probe for detecting protein-protein interactions. The compound can be conjugated to a protein of interest and used to visualize its interactions with other proteins in live cells.
properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-propylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-3-13-22-18-8-6-5-7-17(18)21-19(22)20-14-15-9-11-16(12-10-15)23-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZRTOKSRLPATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxybenzyl)-1-propyl-1H-benzimidazol-2-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.